Cyclobutanecarboxylicacid, 1-amino-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylicacid, 1-amino-2-methylene- is a unique organic compound characterized by its cyclobutane ring structure with an amino group and a methylene group attached to the carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylicacid, 1-amino-2-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with ammonia and formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclobutanecarboxylicacid, 1-amino-2-methylene- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylicacid, 1-amino-2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
Cyclobutanecarboxylicacid, 1-amino-2-methylene- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclobutanecarboxylicacid, 1-amino-2-methylene- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylene group can participate in various chemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methylene group.
Cyclobutanone: Contains a ketone group instead of the amino and methylene groups.
Cyclobutanecarboxylic acid: Lacks the amino and methylene groups.
Uniqueness
Cyclobutanecarboxylicacid, 1-amino-2-methylene- is unique due to the presence of both an amino group and a methylene group attached to the cyclobutane ring
Properties
CAS No. |
259097-28-4 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-amino-2-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-4-2-3-6(4,7)5(8)9/h1-3,7H2,(H,8,9) |
InChI Key |
UVZBHAAYGCFGJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.